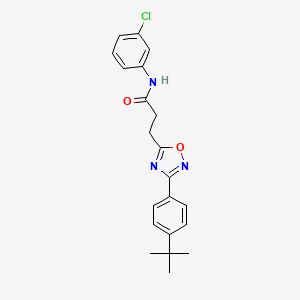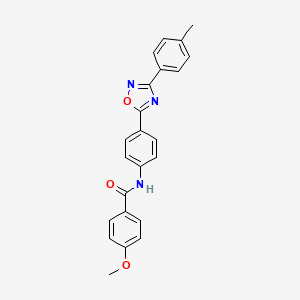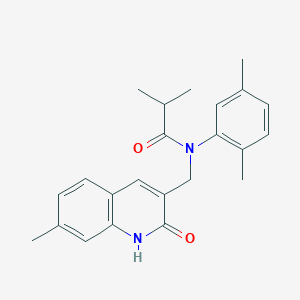
2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide (abbreviated as BMQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. BMQ is a quinoxaline derivative and has been shown to possess various biological activities.
作用機序
The mechanism of action of 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide is not fully understood. However, it is believed that 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has also been shown to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects:
2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to have various biochemical and physiological effects. For example, 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
実験室実験の利点と制限
One advantage of using 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide in lab experiments is its unique properties. 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to possess various biological activities, making it a useful tool for studying different biological processes. Additionally, 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide is its potential toxicity. 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide. One direction is to further investigate the mechanism of action of 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide. Understanding how 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide exerts its biological activities may lead to the development of new therapeutic agents. Another direction is to investigate the potential use of 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide in the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to determine the potential toxicity of 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide and its effects on different cell types.
合成法
2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-3-acetylquinoxaline with benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with sodium methoxide to yield 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide. Another method involves the reaction of 2-acetylquinoxaline with benzoyl chloride and sodium methoxide. The resulting intermediate is then treated with hydrogen peroxide to yield 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide.
科学的研究の応用
2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and lipoxygenase. Additionally, 2-acetyl-3-((benzoyloxy)methyl)-7-methoxyquinoxaline 1-oxide has been used as a fluorescent probe for the detection of DNA damage.
特性
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-12(22)18-16(11-26-19(23)13-6-4-3-5-7-13)20-15-9-8-14(25-2)10-17(15)21(18)24/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYKTXQDVNZCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)



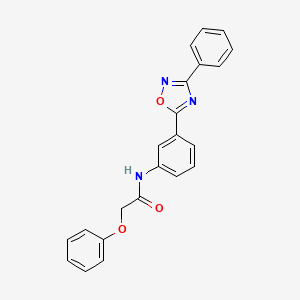

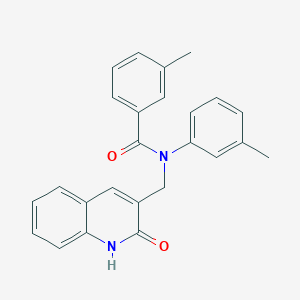
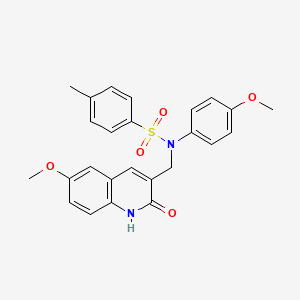


![N-(diphenylmethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687356.png)
